8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride
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Overview
Description
8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused to a piperidine ring, with a bromine atom at the 8th position and a hydrochloride salt form. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure through a cyclization reaction. The initial steps often involve the preparation of the chroman and piperidine precursors, followed by their coupling under specific conditions to form the spirocyclic core. Bromination is then carried out to introduce the bromine atom at the desired position. The final step involves the conversion to the hydrochloride salt form, usually by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.
Reduction: This can be used to reduce any oxidized functional groups back to their original state.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromospiro[indoline-3,4’-piperidin]-2-one: Another spirocyclic compound with a similar structure but different core rings.
Piperidine derivatives: Compounds like piperidine itself or its various substituted forms share the piperidine ring but lack the spirocyclic structure.
Uniqueness
8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both chroman and piperidine rings. This combination is less common and provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure that integrates a chromene and piperidine moiety, characterized by the following molecular formula:
- Molecular Formula: C13H15BrClNO
- Molecular Weight: 245.73 g/mol
This structural configuration contributes to its pharmacological properties and potential applications in drug development.
1. Antimicrobial Properties
Research indicates that derivatives of spiro[chroman-2,4'-piperidine] hydrochloride exhibit antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant pathogens .
2. Anti-Inflammatory Effects
Chronic inflammation is linked to numerous diseases, and spiro[chroman-2,4'-piperidine] hydrochloride has been studied for its ability to modulate inflammatory pathways. It may serve as a therapeutic agent for conditions characterized by excessive inflammation .
3. Analgesic Potential
Preliminary studies suggest that this compound may possess analgesic properties, providing pain relief through mechanisms that are still being elucidated. Its effectiveness in pain management could be explored further in clinical settings .
4. Anti-Tubercular Activity
A series of spiro-[chroman-2,4'-piperidin]-4-one analogs were synthesized and evaluated for anti-tuberculosis activity against Mycobacterium tuberculosis. Among these, one compound (PS08) demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 3.72 μM, indicating strong potential as an anti-TB agent .
Case Study 1: Antitubercular Activity
A study focused on the design and synthesis of novel spiro-[chroman-2,4'-piperidin]-4-one derivatives for their anti-tubercular properties. The most active compound showed acute cytotoxicity towards human lung fibroblast cell lines but exhibited promising anti-TB activity compared to standard drugs .
Case Study 2: Anti-Cancer Activity
Another investigation assessed the anticancer potential of related compounds in various cancer cell lines. The findings revealed that certain derivatives demonstrated significant antiproliferative effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 43 μM to 56 μM .
The biological activities of this compound can be attributed to its interactions with specific biological targets:
- Inflammatory Pathways: Modulation of cytokine production and inhibition of inflammatory mediators.
- Antimicrobial Mechanisms: Disruption of microbial cell wall synthesis or function.
- Cell Cycle Regulation: Induction of apoptosis in cancer cells through various signaling pathways.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
Spiro[chroman-2,4'-piperidin]-4-one | Spiro compound | Exhibits strong anticancer activity |
6-Bromospiro[chromane-2,4'-piperidine]-4-one | Halogenated spiro compound | Enhanced potency against certain cancer types |
Spiro[benzopyran-2,4'-piperidine]-4-one | Benzopyran derivative | Notable antioxidant properties |
The structural uniqueness of these compounds allows for diverse pharmacological profiles, making them valuable candidates for further research .
Properties
Molecular Formula |
C13H15BrClNO2 |
---|---|
Molecular Weight |
332.62 g/mol |
IUPAC Name |
8-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C13H14BrNO2.ClH/c14-10-3-1-2-9-11(16)8-13(17-12(9)10)4-6-15-7-5-13;/h1-3,15H,4-8H2;1H |
InChI Key |
NXGIJKLNDKQYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C(=CC=C3)Br.Cl |
Origin of Product |
United States |
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